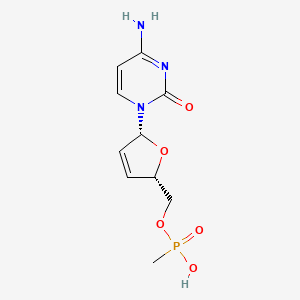
Cytidine, 2',3'-didehydro-2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is part of a class of nucleoside analogs that have been extensively studied for their antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). These analogs are designed to interfere with viral replication by incorporating into the viral DNA or RNA, thereby inhibiting the action of viral enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-didehydro-2’,3’-dideoxy nucleosides typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, which are subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.
Industrial Production Methods
Industrial production of these nucleoside analogs often involves large-scale synthesis using similar radical deoxygenation techniques. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Enzymatic methods, such as the use of adenosine deaminase, are also employed to transform intermediate compounds into the desired nucleoside analogs .
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Used to remove specific functional groups or to convert the compound into a different analog.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance antiviral activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions are typically other nucleoside analogs with modified antiviral properties.
Wissenschaftliche Forschungsanwendungen
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated as a potential treatment for HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Wirkmechanismus
The compound exerts its effects by incorporating into the viral DNA or RNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses like HIV . The compound’s unique structure allows it to bind effectively to these enzymes, inhibiting their activity and thereby halting viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stavudine (d4T): Another 2’,3’-didehydro-2’,3’-dideoxy nucleoside analog with similar antiviral properties.
Zalcitabine (ddC): A 2’,3’-dideoxycytidine analog used in the treatment of HIV.
Didanosine (ddI): A 2’,3’-dideoxyinosine analog with potent antiviral activity.
Uniqueness
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific modifications at the 5’ position, which enhance its stability and antiviral activity. These modifications also reduce cytotoxicity, making it a more favorable candidate for therapeutic use .
Eigenschaften
CAS-Nummer |
140132-55-4 |
|---|---|
Molekularformel |
C10H14N3O5P |
Molekulargewicht |
287.21 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H14N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h2-5,7,9H,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChI-Schlüssel |
SUTNQSIFXLSINU-IONNQARKSA-N |
Isomerische SMILES |
CP(=O)(O)OC[C@@H]1C=C[C@@H](O1)N2C=CC(=NC2=O)N |
Kanonische SMILES |
CP(=O)(O)OCC1C=CC(O1)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















